Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride

Description

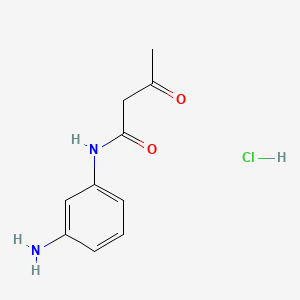

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride (CAS 621-35-2), also known as 3'-Aminoacetanilide Hydrochloride, is a hydrochloride salt of an acetamide derivative. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. Structurally, it consists of a butanamide backbone substituted with a 3-aminophenyl group at the nitrogen and a ketone at the third carbon. This compound is primarily utilized as a dye intermediate in industrial applications . Its hydrochloride form enhances solubility in polar solvents, making it suitable for synthesis and formulation processes.

Properties

CAS No. |

59994-21-7 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

N-(3-aminophenyl)-3-oxobutanamide;hydrochloride |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H |

InChI Key |

QIBSDOIXYFFEEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC(=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride typically involves the reaction of 3-aminophenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism by which Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally and functionally related derivatives. Key distinctions arise from substituent positions, functional groups, and salt forms.

Structural Analogs: Positional Isomers

Key Findings :

- The meta-amino substitution in the target compound may influence electronic properties (e.g., resonance effects) compared to the para isomer, altering reactivity in dye synthesis .

- The absence of an amino group in acetoacetanilide reduces its polarity, making it more suitable for non-polar industrial applications .

Functional Group Variations

Key Findings :

- Introduction of benzothiazole or azo groups expands π-conjugation, enhancing optical properties for dyes or pharmaceuticals .

- The azo derivative’s regulatory status underscores the impact of substituents on safety profiles .

Dimeric and Polymeric Derivatives

Key Findings :

- Dimeric forms exhibit higher thermal stability, making them suitable for high-performance polymers .

Physical Properties

- Solubility: The hydrochloride salt form of the target compound (CAS 621-35-2) improves water solubility compared to non-ionic analogs like acetoacetanilide .

- Melting Point: Hydrochloride salts generally exhibit higher melting points due to ionic interactions (e.g., 3'-Aminoacetanilide Hydrochloride vs. acetoacetanilide’s MP ~86°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.